2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC16780123
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClN3 |
|---|---|
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C7H6ClN3/c1-4-5-2-3-9-6(5)11-7(8)10-4/h2-3H,1H3,(H,9,10,11) |
| Standard InChI Key | PPQXNHFIMUZWOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CNC2=NC(=N1)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine features a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. The chlorine atom at position 2 and the methyl group at position 4 introduce steric and electronic modifications that enhance its reactivity and binding affinity in biological systems. The molecular formula is C₇H₆ClN₃, with a molar mass of 167.59 g/mol .
Table 1: Key Physical and Chemical Properties
The compound’s poor aqueous solubility contrasts with its high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), a trait critical for its use in organic synthesis.
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. The ¹H NMR spectrum exhibits signals for the pyrrole NH proton (δ ~11 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl group (δ ~2.5 ppm). High-resolution MS typically shows a molecular ion peak at m/z 167.59.
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves multi-step reactions starting from simpler pyrrolopyrimidine precursors. A common approach includes:
-
Chlorination: Introduction of chlorine at position 2 via electrophilic substitution using POCl₃ or PCl₅.
-
Methylation: A Friedel-Crafts alkylation or nucleophilic substitution introduces the methyl group at position 4.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, reflux, 6 hr | 65–70% |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 50–55% |
Palladium-catalyzed cross-coupling reactions further functionalize the core structure, enabling the synthesis of derivatives for drug screening.
Optimization Challenges
Key challenges include minimizing byproducts during chlorination and achieving regioselective methylation. Recent advances in flow chemistry have improved yields to >75% by enhancing reaction control.
Pharmacological Applications
Kinase Inhibitor Development
The compound’s scaffold mimics ATP-binding sites in kinases, making it a template for inhibitors targeting oncogenic kinases like EGFR and BRAF. Derivatives bearing sulfonamide or amide groups at position 7 exhibit nanomolar IC₅₀ values in vitro.
Table 3: Biological Activity of Selected Derivatives
| Derivative | Target Kinase | IC₅₀ (nM) | Cancer Cell Line Tested |
|---|---|---|---|
| 7-Sulfonamide | EGFR | 12.3 | A549 (lung) |
| 7-Amide | BRAF | 8.7 | SK-MEL-28 (melanoma) |
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Wear protective gloves |
| H335 | Use in ventilated areas |
Recent Advances and Future Directions
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles has enhanced the bioavailability of pyrrolopyrimidine derivatives, with recent in vivo studies showing tumor growth inhibition rates of 60–70% in xenograft models.
Computational Drug Design
Machine learning models predict that substituting the methyl group with bulkier alkyl chains could improve kinase selectivity. Synthetic validation of these designs is ongoing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume